Mebhydrolin napadisylate is a compound that serves as an antihistamine, primarily used for the symptomatic relief of allergic reactions. It is recognized chemically as a salt derived from mebhydrolin, which is classified under n-alkylindoles, a group of organic compounds featuring an indole moiety with an alkyl chain. The compound is utilized in various countries under different brand names, including Diazolin and Bexidal, and is noted for its efficacy in treating nasal allergies and allergic dermatosis .
Mebhydrolin napadisylate has the Chemical Abstracts Service (CAS) number 6153-33-9 and is categorized as a histamine H1 receptor antagonist. This classification indicates its role in blocking the effects of histamine, a chemical involved in allergic responses. The compound's molecular formula is , with a molecular weight of approximately 841.05 g/mol .
The synthesis of mebhydrolin napadisylate involves several key steps:
These methods ensure high purity and yield of the final product.
The molecular structure of mebhydrolin napadisylate can be represented by its chemical formula . Its structure features two mebhydrolin units bonded to a naphthalene disulfonic acid moiety, which enhances its solubility and bioavailability. The compound's detailed structural representation includes multiple benzene rings and nitrogen-containing heterocycles, indicative of its complex pharmacophore .
Mebhydrolin napadisylate undergoes several types of chemical reactions:
These reactions are facilitated under different environmental conditions (acidic or alkaline), allowing for diverse applications in synthetic chemistry .
Mebhydrolin napadisylate functions primarily as a histamine H1 receptor antagonist. By binding to these receptors, it prevents histamine from exerting its effects on target cells, thereby reducing allergic symptoms such as itching, swelling, and redness. This mechanism involves alterations in cell signaling pathways that mediate immune responses .
Mebhydrolin napadisylate is primarily used in scientific research and pharmaceutical applications as an antihistamine agent. Its properties make it suitable for:
The synthetic route to mebhydrolin napadisylate (5-benzyl-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole 1,5-naphthalenedisulfonate) has undergone significant optimization since its initial development. Early industrial synthesis relied on a classical carbazole formation strategy starting from phenylhydrazine and 4-methyl-2-pentanone. This process generated the tetrahydrocarbazole core through acid-catalyzed Fischer indole cyclization, yielding the mebhydrolin base with moderate efficiency (typically 50-60% yield) [3]. Subsequent N-alkylation with benzyl chloride introduced the benzyl moiety, though this step suffered from competitive dialkylation and required extensive purification to isolate the monoalkylated product [3]. The final napadisylate salt formation historically utilized naphthalene-1,5-disulfonic acid in methanol or ethanol, but crystallization control proved challenging, often leading to solvate formation or variable stoichiometry in the solid state [3] [8].
A pivotal advancement emerged with the development of a regioselective ring closure strategy. As detailed in patent CN103073546A, this involved condensing (2-benzylphenyl)hydrazine hydrochloride with 1-methylpiperidin-4-one hydrochloride under reflux in toluene, catalyzed by triethylamine. This modification suppressed side reactions and improved the cyclization yield to 78-82% [3]. Furthermore, replacing earlier stoichiometric reductions with catalytic hydrogenation for intermediate saturation enhanced both atom economy and safety profile. These cumulative refinements transformed a low-yielding, multi-step batch process into a more streamlined and economically viable industrial synthesis.
Table 1: Evolution of Key Synthetic Steps for Mebhydrolin Base
Synthetic Step | Traditional Approach (c. 1960s) | Improved Approach (c. 2010s) | Impact |
---|---|---|---|
Carbazole Formation | Fischer indolization with strong mineral acids | Regioselective condensation using (2-benzylphenyl)hydrazine & catalyst [3] | Increased yield (50% → 82%), reduced byproducts |
N-Alkylation | Benzyl chloride, excess base, high temp | Controlled stoichiometry, phase-transfer catalysis [3] | Minimized dialkylation, simplified purification |
Reduction | Stoichiometric metal/acid reductions | Catalytic hydrogenation (Pd/C, H₂) [3] | Safer process, reduced metal waste streams |
The formation of the stable napadisylate salt from mebhydrolin base presents critical manufacturing challenges directly impacting drug purity, stability, and bioavailability. The primary obstacle lies in achieving precise 1:1 stoichiometry between the dibasic naphthalene-1,5-disulfonic acid (NDSA) and the monobasic mebhydrolin. Excess NDSA leads to acidic impurities, while insufficient NDSA results in residual free base, both compromising pharmaceutical specifications [3] [8]. Early processes exhibited salt conversion efficiencies below 85%, necessitating complex recrystallization protocols using solvent mixtures like methanol-toluene-water [3].
Process intensification studies identified solvent selection and addition rate as crucial factors. Employing dimethylformamide (DMF) or N-methylpyrrolidone (NMP) as reaction solvents significantly improved NDSA solubility and ensured homogeneous reaction conditions, driving conversion efficiency above 95% [3]. Furthermore, implementing reverse addition (adding mebhydrolin base solution to NDSA solution) minimized local supersaturation and reduced the formation of amorphous solids or solvated intermediates that trapped impurities.
Thermodynamic stability studies of polymorphs revealed that the desired anhydrous crystalline form precipitates optimally from methanol/water mixtures between 45-55°C. Implementing controlled cooling crystallization with seeding at the metastable zone produced crystals with uniform particle size distribution (<100 µm), enhancing filtration efficiency and reducing residual solvent levels below ICH limits [3] [8]. Advanced process analytical technology (PAT), notably in-situ FTIR and FBRM (Focused Beam Reflectance Measurement), enabled real-time monitoring of salt formation completion and crystal nucleation/growth kinetics, replacing offline HPLC assays and reducing batch release time [8].
The industrial synthesis of mebhydrolin napadisylate has progressively integrated green chemistry principles, significantly reducing its environmental footprint. Solvent reduction and substitution represent major achievements. Traditional routes consumed large volumes of toluene and methanol across multiple steps. Modern processes minimized solvent use by 40-50% through:
Atom economy received focus during salt formation. Earlier methods used excess NDSA to force completion, generating sulfate salts as waste during workup. Optimized stoichiometry and efficient crystallization now achieve near-quantitative yield with only 1.05-1.1 equivalents of NDSA, minimizing waste [3]. Furthermore, replacing traditional acid catalysts (e.g., H₂SO₄) in the Fischer indolization with recyclable solid acid catalysts (e.g., acidic resins) reduced corrosive waste streams [2].
Energy efficiency gains stemmed from multi-step telescoping. Isolating and drying the mebhydrolin free base was identified as an energy-intensive bottleneck. Modern flowsheets directly channel the concentrated free base solution (in methanol or ethanol) into the salt formation reactor, eliminating drying and redissolution steps. This integration reduced overall process energy consumption by approximately 30% [2] [3]. These innovations align with successful green chemistry case studies in pharmaceutical manufacturing, demonstrating that sustainability enhancements correlate with cost reduction and process robustness [2] [7].
Table 2: Green Chemistry Metrics in Mebhydrolin Napadisylate Manufacturing
Green Principle | Traditional Process | Improved Process | Benefit |
---|---|---|---|
Solvent Intensity | ~50 L/kg product (Toluene, MeOH, DCM) | ~20 L/kg product (CPME, MeOH w/ recovery) [3] | >60% reduction in VOC emissions & waste |
Atom Economy (Salt Step) | ~65% (Excess NDSA, poor conversion) | >90% (Stoichiometric control, high yield) [3] | Reduced sulfonic acid waste load |
Process Mass Intensity | Estimated >150 | Estimated <80 [2] [3] | Lower resource consumption & carbon footprint |
Catalyst | H₂SO₄ (stoichiometric, corrosive) | Recyclable solid acids / No catalyst [3] | Safer handling, reduced waste acidity |
Structural Features and Physicochemical Properties
Mebhydrolin napadisylate (C₁₉H₂₀N₂·C₁₀H₈O₆S₂) exhibits distinct structural characteristics influencing its synthesis and analysis. The mebhydrolin base comprises a tetrahydro-γ-carboline core (5-benzyl-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole), featuring a planar indole moiety fused to a partially saturated pyridine ring substituted with methyl and benzyl groups. This structure grants weak basicity (pKa ~8.5), primarily associated with the pyridine nitrogen [6].
The counterion, naphthalene-1,5-disulfonic acid (NDSA), provides strong acidity (pKa1 <0, pKa2 ~1) and two sulfonate groups capable of ionic bonding. The salt formation exploits the protonation of mebhydrolin's basic nitrogen by one sulfonic acid group, while the second sulfonate enhances hydrophilicity and crystallinity via electrostatic interactions and hydrogen bonding [3] [8]. The resulting complex has a high molecular weight (865.03 g/mol) and forms a white, crystalline powder with defined melting points and solubility profiles (soluble in water, methanol; insoluble in non-polar solvents), crucial for purification and formulation [9]. Nonaqueous titration using perchloric acid with crystal violet indicator remains the standard analytical method for potency determination due to its reliability and simplicity, exploiting the basicity of the carboline nitrogen [8].
Repurposing Potential and Novel Applications
Beyond its established role as an H₁ antihistamine [6], mebhydrolin napadisylate (MHL) exhibits promising repurposing potential as an antiviral agent. Recent studies identified its potent inhibitory activity against Zika virus (ZIKV), demonstrating in vitro IC₅₀ values of 2-5 μM across multiple cell lines (Vero, A549, HUVEC) without significant cytotoxicity (CC₅₀ > 50 μM) [5] [10]. Crucially, this activity is independent of histamine H₁ receptor blockade, confirmed using structurally distinct antihistamines lacking antiviral effects [5] [10].
Mechanistic studies pinpoint ZIKV NS5 RNA-dependent RNA polymerase (RdRp) as the target. MHL directly binds ZIKV RdRp in vitro (Kd ≈ 10 μM) and inhibits RNA synthesis in cell-based replicon assays. Molecular docking suggests MHL occupies the RdRp catalytic active site, interacting with conserved residues (Asp666, Ser667, Asn691) critical for nucleotide binding and catalysis [5] [10]. Structure-activity relationship (SAR) analysis underscores the necessity of the intact tetrahydro-γ-carboline structure and the napadisylate salt for optimal antiviral activity; neither the free base alone nor salts with other anions (e.g., hydrochloride) achieved comparable potency [5] [10]. This highlights a unique case where the pharmaceutical salt form contributes directly to therapeutic efficacy beyond solubility or stability, potentially through enhanced cellular uptake or specific interactions with the viral target.
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8